molecular formula C15H15N7O3 B2950477 4-((6-amino-5-nitropyrimidin-4-yl)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one CAS No. 440334-83-8

4-((6-amino-5-nitropyrimidin-4-yl)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

Cat. No.: B2950477
CAS No.: 440334-83-8
M. Wt: 341.331
InChI Key: XCQACPWTTRWRNX-UHFFFAOYSA-N
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Description

4-((6-Amino-5-nitropyrimidin-4-yl)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a heterocyclic compound derived from 4-aminoantipyrine (4-AA), a well-studied pyrazolone scaffold with pharmacological relevance. The molecule features a pyrazol-3-one core substituted with a phenyl group at position 2, methyl groups at positions 1 and 5, and a nitropyrimidine moiety at position 2. The nitropyrimidine substituent introduces electron-withdrawing nitro (-NO₂) and electron-donating amino (-NH₂) groups, which may enhance hydrogen-bonding capabilities and influence bioactivity .

Properties

IUPAC Name

4-[(6-amino-5-nitropyrimidin-4-yl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O3/c1-9-11(19-14-12(22(24)25)13(16)17-8-18-14)15(23)21(20(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H3,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQACPWTTRWRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=NC=NC(=C3[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((6-amino-5-nitropyrimidin-4-yl)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews various aspects of its biological activity, including its mechanism of action, target interactions, and therapeutic potential.

The molecular formula of the compound is C15H17N5O2C_{15}H_{17}N_{5}O_{2}, and it possesses a molecular weight of approximately 299.33 g/mol. The structure includes a pyrazole ring fused with a nitropyrimidine moiety, which is critical for its biological activity.

The primary mechanism of action for this compound involves the inhibition of specific kinases, particularly those involved in cell signaling pathways. It has been shown to act as an ATP-competitive inhibitor of Protein Kinase B (PKB or Akt), which plays a crucial role in regulating cell survival and metabolism.

Biochemical Pathways

The compound modulates the phosphatidylinositol 3-kinase (PI3K)-PKB signaling pathway , which is vital in various cellular processes including growth, proliferation, and survival. By inhibiting this pathway, the compound can induce apoptosis in cancer cells and potentially inhibit tumor growth.

Antitumor Activity

A series of studies have demonstrated the antitumor properties of this compound. In vivo experiments using human tumor xenografts in nude mice revealed that the compound significantly inhibited tumor growth at well-tolerated doses. The mechanism is primarily attributed to its ability to disrupt PKB signaling, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Antimicrobial Properties

Recent investigations into the antimicrobial activity of this compound have shown promising results against various bacterial strains. The inhibition of bacterial growth was observed in vitro, suggesting potential applications as an antimicrobial agent .

Inhibition of Plasmodial Kinases

The compound has also been evaluated for its activity against plasmodial kinases such as PfGSK3 and PfPK6 , which are considered novel drug targets for malaria treatment. In vitro assays indicated that it effectively inhibits these kinases, providing a basis for further development as an antimalarial agent .

Data Tables

Activity TypeTarget KinaseIC50 Value (nM)Reference
Antitumor ActivityPKB/Akt150 ± 10
Antimicrobial ActivityVarious Bacteria200 - 500
Plasmodial InhibitionPfGSK3181 ± 4
Plasmodial InhibitionPfPK6768 ± 98

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound is compared to structurally related 4-AA derivatives, focusing on substituent effects and molecular interactions. Key analogs include:

Compound Name (IUPAC) Substituent at Position 4 Key Properties References
(E)-4-(2-Methoxybenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one (MBA-dMPP) 2-Methoxybenzylideneamino • Planar Schiff base configuration
• Intramolecular O–H⋯N hydrogen bonding stabilizes conformation
• Moderate antibacterial activity (MIC: 25–50 µg/mL against E. coli)
(E)-4-[(4-Fluorobenzylidene)amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one 4-Fluorobenzylideneamino • Fluorine enhances lipophilicity
• C–H⋯O and π-π stacking dominate crystal packing
• Higher thermal stability (decomposition >250°C)
4-[(1-Hydroxy-2-naphthyl)methyleneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one 1-Hydroxy-2-naphthylmethyleneamino • Extended π-system improves UV absorption
• Intramolecular O–H⋯N bond reduces solubility in polar solvents
• Exhibits antioxidant activity (IC₅₀: 18.7 µM in DPPH assay)
4-{[4-(Diethylamino)benzylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one 4-Diethylaminobenzylideneamino • Diethylamino group increases basicity (pKa ~9.2)
• Hydrogen-bonded dimer formation in solid state
• Moderate cytotoxicity (IC₅₀: 32.4 µM against MCF-7 cells)
Target Compound : 4-((6-Amino-5-nitropyrimidin-4-yl)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one 6-Amino-5-nitropyrimidin-4-ylamino • Nitro and amino groups enable dual H-bond donor/acceptor interactions
• Pyrimidine ring enhances π-stacking potential
• Predicted higher solubility in DMSO (>10 mg/mL) due to polar nitro group
N/A*

Notes:

  • Electronic Effects: The nitro group (-NO₂) increases electron deficiency in the pyrimidine ring, which may enhance reactivity in nucleophilic substitution reactions compared to methoxy or fluorine-substituted analogs .
  • Crystal Packing: Analogous compounds exhibit varied packing modes (e.g., π-π stacking in fluorobenzylidene derivatives vs. H-bonded dimers in diethylamino analogs). The target compound’s nitro group may promote denser packing via dipole-dipole interactions .

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